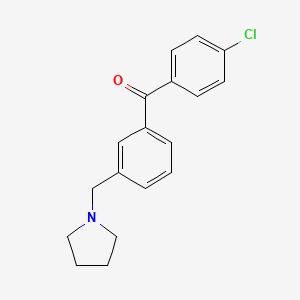

4'-Chloro-3-pyrrolidinomethyl benzophenone

Beschreibung

Overview of Benzophenone (B1666685) Scaffold in Medicinal Chemistry Research

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This diarylketone structure is not only a key building block in organic synthesis but is also found in numerous naturally occurring and synthetic molecules with a wide array of biological activities. researchgate.netnih.gov The inherent properties of the benzophenone scaffold, such as its three-dimensional structure and its ability to participate in various intermolecular interactions, make it an attractive starting point for drug design. chemicalbook.com

Research has demonstrated that benzophenone derivatives possess a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Certain benzophenone derivatives have been shown to inhibit the growth of various cancer cell lines. rsc.org For instance, some compounds have demonstrated potent cytotoxic effects against human lung adenocarcinoma and gastric carcinoma cell lines. mdpi.com

Anti-inflammatory: The benzophenone scaffold has been incorporated into molecules designed to reduce inflammation, with some derivatives showing significant anti-inflammatory properties in preclinical models. researchgate.netnih.gov

Antimicrobial: Researchers have synthesized benzophenone derivatives that exhibit activity against various bacterial and fungal strains. nih.govnih.gov

Antiviral: The benzophenone core is present in molecules that have been investigated for their potential to inhibit viral replication. researchgate.net

The versatility of the benzophenone scaffold is further highlighted by its presence in several approved drugs, underscoring its clinical relevance. nih.gov

Significance of Halogen and Heterocyclic Amine Substitutions

The therapeutic potential of a core scaffold like benzophenone can be significantly modulated by the introduction of specific substituents. Among the most impactful modifications are the addition of halogen atoms and heterocyclic amine moieties.

Halogen Substitution: The incorporation of a halogen atom, such as chlorine, into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. nih.gov A chloro-substituent can:

Enhance Binding Affinity: The electronegativity and size of a chlorine atom can lead to the formation of halogen bonds with biological targets, thereby increasing the potency of the compound. nih.gov

Improve Metabolic Stability: The presence of a chlorine atom can block sites of metabolic degradation, prolonging the drug's duration of action.

Increase Membrane Permeability: Halogenation can increase the lipophilicity of a molecule, facilitating its passage across biological membranes like the blood-brain barrier. nih.gov

The strategic placement of a chlorine atom on one of the phenyl rings of the benzophenone scaffold, as seen in 4'-Chloro-3-pyrrolidinomethyl benzophenone, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound.

Heterocyclic Amine Substitution: The introduction of a heterocyclic amine, such as the pyrrolidinomethyl group in the target compound, can also significantly influence a molecule's pharmacological profile. Pyrrolidine (B122466) is a five-membered saturated heterocycle containing a nitrogen atom. The inclusion of such a group can:

Introduce a Basic Center: The nitrogen atom in the pyrrolidine ring can act as a basic center, which can be crucial for interactions with acidic residues in biological targets and can also improve the solubility of the compound.

Provide a Point for Further Modification: The amine group can serve as a handle for further chemical modifications to optimize the compound's properties.

Influence Receptor Selectivity: The size, shape, and basicity of the heterocyclic amine can play a critical role in determining the compound's selectivity for different biological targets.

Research Rationale for this compound Investigations

While specific research dedicated to this compound is limited in publicly available literature, the rationale for its investigation can be inferred from studies on structurally related compounds. The combination of a 4'-chloro-substituted benzophenone core with a 3-pyrrolidinomethyl group suggests a research focus on central nervous system (CNS) activity.

Studies on related 3-aminomethyl benzophenone derivatives have explored their potential as dopamine (B1211576) transporter (DAT) inhibitors. nih.govdrugbank.com The dopamine transporter is a key protein involved in the regulation of dopamine levels in the brain, and its modulation is a therapeutic strategy for conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The structural features of this compound, particularly the aminomethyl group, align with the pharmacophore requirements for DAT inhibition.

The 4'-chloro substituent, based on structure-activity relationships of other CNS-active compounds, could potentially enhance the potency and brain penetration of the molecule. nih.gov Therefore, it is plausible that this compound was synthesized and investigated as part of a broader exploration of novel CNS agents, specifically as potential modulators of monoamine transporters.

Interactive Data Tables

Due to the limited specific data on this compound, the following tables present representative data for related substituted benzophenone derivatives to illustrate the type of information that would be relevant for its evaluation.

Table 1: Physicochemical Properties of Representative Benzophenone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| Benzophenone | C13H10O | 182.22 | 3.18 |

| 4-Chlorobenzophenone | C13H9ClO | 216.66 | 3.87 |

| 3-Aminobenzophenone | C13H11NO | 197.23 | 2.35 |

| This compound | C18H18ClNO | 299.80 | 4.5 (Estimated) |

Note: LogP values are estimations and can vary based on the prediction algorithm used.

Table 2: In Vitro Activity of Representative Dopamine Transporter Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| GBR 12909 | Dopamine Transporter | 1.5 | nih.gov |

| Benztropine | Dopamine Transporter | 28 | nih.gov |

| 4'-Chlorobenztropine | Dopamine Transporter | 2.8 | nih.gov |

| Hypothetical Data for this compound | Dopamine Transporter | N/A |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. N/A indicates that data is not available.

The chemical compound this compound represents a confluence of structural motifs that are of significant interest in medicinal chemistry. The benzophenone scaffold provides a proven foundation for the development of biologically active molecules. The strategic inclusion of a chloro substituent and a pyrrolidinomethyl group suggests a rational design approach aimed at creating a novel compound with potential CNS activity, likely as a modulator of monoamine transporters. While detailed research findings on this specific molecule are not widely disseminated, the analysis of its structural components within the broader context of medicinal chemistry highlights its potential as a subject for further investigation in the quest for new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRNARDORVBBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643196 | |

| Record name | (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-25-7 | |

| Record name | (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 4 Chloro 3 Pyrrolidinomethyl Benzophenone and Analogs

General Synthetic Strategies for Benzophenone (B1666685) Core Formation

The formation of the unsymmetrical diaryl ketone, specifically the 4'-chlorobenzophenone backbone, is the initial critical phase in the synthesis. Various classical and modern synthetic methods can be employed to achieve this.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct route to the benzophenone core. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

To construct a 4'-chlorobenzophenone derivative, one could react chlorobenzene (B131634) with a substituted benzoyl chloride, or conversely, a substituted benzene (B151609) with 4-chlorobenzoyl chloride. For instance, the synthesis of the related compound 4-chloro-4'-hydroxybenzophenone (B194592) can be achieved by reacting p-chlorobenzoyl chloride with phenol (B47542) or its derivatives. A patented method describes the Friedel-Crafts reaction of methyl-phenoxide and p-chlorobenzoyl chloride using chlorobenzene as a solvent and aluminum chloride as the catalyst. google.com The reaction proceeds at a controlled temperature of 45-55 °C, followed by a demethylation step. google.com Similarly, the acylation of phenol with p-chlorobenzoyl chloride in a solvent like o-dichlorobenzene using aluminum chloride is a viable one-pot synthesis method. nih.gov

The general mechanism involves the formation of an electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃). chemicalbook.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). chemicalbook.com Finally, deprotonation of the intermediate restores aromaticity and yields the desired benzophenone. chemicalbook.com The choice of solvent, catalyst, and temperature is crucial for controlling the reaction and minimizing side products. google.comnih.gov

Table 1: Example of Friedel-Crafts Reaction Conditions for a Substituted Benzophenone

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| p-Chlorobenzoyl chloride, Phenol | Aluminum Chloride | o-Dichlorobenzene | 30-35 °C (addition), 80 °C (reaction) | 85% | nih.gov |

| p-Chlorobenzoyl chloride, Methyl-phenoxide | Aluminum Chloride | Chlorobenzene | 35-45 °C (addition), 45-55 °C (reaction) | >95% | google.com |

While Friedel-Crafts acylation is prevalent, other methods can also be employed for the formation of the benzophenone core. These can be particularly useful when the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

One such alternative involves the use of organometallic reagents. A one-pot synthesis for 4-chloro-3'-methylbenzophenone, an analog of the target core structure, has been described. nih.gov This procedure starts with the reaction of m-bromotoluene with n-butyllithium to form an aryllithium species. This intermediate then reacts with 4-chlorobenzaldehyde (B46862) to form a secondary alcohol, which is subsequently oxidized in the same pot using iodine and potassium carbonate to yield the final ketone. nih.gov This method provides a high yield (94%) and demonstrates the versatility of organometallic chemistry in constructing diaryl ketones. nih.gov

Other established methods for ketone synthesis include the oxidation of secondary alcohols, the hydration of alkynes, and the ozonolysis of alkenes, though these are generally less direct for synthesizing unsymmetrical benzophenones from simple aromatic precursors. nih.gov The Fries rearrangement of phenyl benzoates, catalyzed by a Lewis acid, is another related method that can yield hydroxybenzophenones, which could then be further modified. nih.gov

Regioselective Introduction of the Pyrrolidinomethyl Moiety

Once the 4'-chlorobenzophenone core is synthesized, the next crucial step is the introduction of the pyrrolidinomethyl group at the 3-position of the unsubstituted phenyl ring. This requires a regioselective C-H functionalization or the use of a pre-functionalized precursor.

A direct and reliable method for installing the pyrrolidinomethyl group is through a nucleophilic substitution reaction. This pathway requires a 4'-chlorobenzophenone precursor bearing a leaving group, such as a halogen, on the methyl group at the 3-position (e.g., 3-(chloromethyl)-4'-chlorobenzophenone).

In this scenario, pyrrolidine (B122466), acting as a nucleophile, would displace the halide from the benzylic position. orgsyn.org This type of reaction is typically carried out under mild conditions and offers high yields. orgsyn.org The reaction between a benzylic halide and various cyclic and acyclic amines has been shown to be an effective method for synthesizing benzyl (B1604629) amines. orgsyn.org

A related and highly effective method for aminomethylation is the Mannich reaction . This three-component condensation involves a compound with an active hydrogen (the benzophenone), an aldehyde (typically formaldehyde (B43269) or its equivalent), and a secondary amine (pyrrolidine). The reaction proceeds through the formation of an electrophilic Eschenmoser's salt equivalent (a dimethylaminomethylene ion if using dimethylamine) from formaldehyde and the amine. The benzophenone, existing in equilibrium with its enol form, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the β-amino ketone product. This reaction has been widely used for the aminomethylation of various ketones and other C-H acidic compounds.

Reductive amination provides an alternative route for the formation of the C-N bond. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

To apply this to the synthesis of 4'-Chloro-3-pyrrolidinomethyl benzophenone, a precursor such as 3-formyl-4'-chlorobenzophenone would be required. This aldehyde-substituted benzophenone would react with pyrrolidine to form an iminium ion. The subsequent reduction of this intermediate with a suitable reducing agent would yield the target molecule. A key advantage of this method is the availability of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the starting aldehyde or the ketone functional group on the benzophenone core. This method is one of the most common ways to synthesize secondary and tertiary amines.

Optimization of Reaction Conditions and Yields

For the Friedel-Crafts acylation , key parameters to optimize include the choice and stoichiometry of the Lewis acid catalyst, the solvent, and the reaction temperature. Using an appropriate amount of catalyst (e.g., aluminum chloride) is critical; too little can lead to an incomplete reaction, while too much can cause side reactions or complex formation with the product. The reaction temperature must be carefully controlled to balance the reaction rate with the prevention of polysubstitution or isomerization. For example, in the synthesis of 4-chloro-4'-hydroxybenzophenone, maintaining a temperature of 30-120 °C is specified. nih.gov Solvents like o-dichlorobenzene or chlorobenzene are often used, and their choice can influence solubility and reaction kinetics. google.comnih.gov

In the introduction of the pyrrolidinomethyl group , optimization is also crucial. For nucleophilic substitution pathways, factors like the solvent, temperature, and the presence of a base (to neutralize the generated acid) can significantly impact the reaction rate and yield. For the Mannich reaction , the choice of formaldehyde source (e.g., aqueous formalin vs. paraformaldehyde), solvent (often ethanol (B145695) or aprotic solvents), and temperature (from room temperature to reflux) can affect the outcome. The ratio of reactants is also critical to avoid the formation of bis-substituted products. In reductive amination , the pH of the reaction medium is important for iminium ion formation, and the choice of reducing agent determines the selectivity and reaction conditions. The reaction is often accelerated by the addition of a catalytic amount of acid.

Purification Techniques and Characterization of Synthetic Intermediates and Final Product

The purification and characterization of intermediates and the final product, this compound, are critical steps to ensure the identity, purity, and structural integrity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Crude products obtained from the synthetic steps are often purified using techniques such as recrystallization and column chromatography. The choice of solvent for recrystallization is crucial; for instance, ethanol, or mixtures of ethyl acetate (B1210297) and heptane (B126788) have been used for purifying substituted benzophenones. mdpi.comgoogle.com In many syntheses of benzophenone derivatives, the reaction mixture is first quenched, for example with a dilute acid solution like HCl, and the resulting solid is filtered. mdpi.com This crude solid can then be washed with water or a mild base solution like sodium bicarbonate to remove unreacted reagents and acidic byproducts. google.com Further purification is often achieved by recrystallization from solvents such as ethanol or toluene (B28343)/acetone mixtures to yield a product with high purity. mdpi.comquickcompany.in

The structural confirmation of the intermediates and the final this compound is accomplished through various spectroscopic methods. These analyses provide unambiguous evidence of the chemical structure. The primary techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, which is a defining feature of benzophenones. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Specific spectral data for a range of substituted benzophenones have been reported, providing a reference for the characterization of new analogs. researchgate.netnih.gov

Table 1: Spectroscopic Characterization Techniques

| Technique | Information Provided | Typical Application in Synthesis |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Verifying the structure of intermediates and the final product. |

| ¹³C NMR | Carbon skeleton of the molecule. | Confirming the presence of all carbon atoms in the expected environments. |

| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl). | Identifying key functional groups in the synthesized molecule. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirming the molecular formula and providing structural clues. |

| HPLC | Purity of the compound. | Assessing the purity of the final product. bldpharm.com |

Synthesis of Related Substituted Benzophenone Analogs for Comparative Studies

The synthesis of a series of related substituted benzophenone analogs is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov By systematically altering the substituents on the phenyl rings of the benzophenone scaffold, researchers can investigate how these changes influence the compound's properties.

The synthesis of these analogs often follows similar synthetic routes to that of the parent compound, with variations in the starting materials. For example, to introduce different substituents on one of the aryl rings, a substituted benzoyl chloride can be used in a Friedel-Crafts acylation reaction. mdpi.com Alternatively, substitutions can be made on the other ring by starting with a substituted benzene derivative.

Common synthetic strategies for creating a library of benzophenone analogs include:

Friedel-Crafts Acylation: This is a versatile method for forming the benzophenone core by reacting a substituted benzoyl chloride with a substituted aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com

Fries Rearrangement: This reaction can be used to synthesize hydroxy-substituted benzophenones from phenyl esters. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-containing substituents. nih.gov

For instance, in the synthesis of a series of 4-substituted ether derivatives of benzophenone, the common intermediate, 4-hydroxybenzophenone, was reacted with various alkyl and aryl halides. researchgate.net Similarly, the synthesis of benzophenone fused azetidinone derivatives involved a multi-step process starting from substituted phenyl benzoates. mdpi.comsemanticscholar.orgnih.gov These approaches allow for the generation of a diverse set of molecules for comparative biological evaluation. nih.gov

Table 2: Examples of Substituted Benzophenone Analogs for Comparative Studies

| Analog Type | R¹ Substituent (Example) | R² Substituent (Example) | Synthetic Variation |

| Halogenated | 4'-Chloro | 2-Amino, 5-Chloro | Use of 2,5-dichloroaniline (B50420) in the synthetic route. nih.gov |

| Hydroxylated | 4'-Hydroxy | 4-Chloro | Friedel-Crafts reaction with p-chlorobenzoyl chloride and phenol. quickcompany.in |

| Alkoxy | 4,4'-Dimethoxy | 2,2'-Dihydroxy | Starting with dimethoxy-substituted precursors. nih.gov |

| Aminated | 4,4'-Bis(diethylamino) | - | Introduction of diethylamino groups. nih.gov |

By synthesizing and studying these analogs, researchers can identify key structural features that are essential for a desired activity, guiding the design of more potent and selective compounds.

Biological and Pharmacological Investigations of 4 Chloro 3 Pyrrolidinomethyl Benzophenone

Evaluation of Antimicrobial Activity

The investigation into the antimicrobial properties of 4'-Chloro-3-pyrrolidinomethyl benzophenone (B1666685) focuses on its potential efficacy against common bacterial strains. While direct studies on this specific compound are not prevalent, research on related benzophenone and pyrrolidine (B122466) derivatives provides insights into its possible activity. The antimicrobial potential is often assessed through in vitro studies against various bacteria and by determining the minimum concentration of the compound required to inhibit their growth.

The structural components of 4'-Chloro-3-pyrrolidinomethyl benzophenone, namely the benzophenone and pyrrolidine moieties, have been the subject of antimicrobial research. For instance, novel synthesized benzophenone fused azetidinone derivatives have been tested against a variety of bacterial strains. nih.gov Similarly, certain benzophenone derived 1,2,3-triazoles have demonstrated in vitro antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, although they showed some resistance against the Gram-negative Escherichia coli. researchgate.net

In other studies, organotin(IV) chlorobenzoates, which contain a chloro-substituted benzene (B151609) ring similar to the one in the target compound, were found to be active against S. aureus. japer.inresearchgate.net However, these specific compounds did not show activity against E. coli. japer.inresearchgate.net The effectiveness of such compounds is often determined by measuring the diameter of the zone of inhibition in agar (B569324) diffusion assays. researchgate.netjaper.inresearchgate.net For example, some N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have shown moderate to high antibacterial action. researchgate.net

The data below, from studies on related compounds, illustrates the typical results of such in vitro antimicrobial tests.

Table 1: In vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Type | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Benzophenone derived 1,2,3-triazoles | Staphylococcus aureus | Active | researchgate.net |

| Benzophenone derived 1,2,3-triazoles | Escherichia coli | Slightly resistant | researchgate.net |

| Triphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | > 16 mm at 300 ppm | japer.inresearchgate.net |

| Organotin(IV) chlorobenzoates | Escherichia coli | No activity | japer.inresearchgate.net |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

The Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This value is a crucial parameter in assessing the potency of a potential antimicrobial compound.

For derivatives of benzophenone, MIC values have been determined against various microbes. For example, in a study of benzophenone derived 1,2,3-triazoles, MIC values were established using the broth dilution method. researchgate.net Similarly, research on carbazole (B46965) derivatives has detailed their MIC values against both Gram-positive and Gram-negative bacteria, with some compounds showing MICs ranging from 0.25 to 8 µg/ml against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The following table presents representative MIC values for related compound classes against the specified bacterial strains, highlighting the potential range of activity.

Table 2: Representative MIC Values for Structurally Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-hydroxycoumarin | Escherichia coli | 800 | mdpi.com |

| Indole-3-carbinol | Escherichia coli | 800 | mdpi.com |

| 7-hydroxycoumarin | Staphylococcus aureus | 200 | mdpi.com |

| Indole-3-carbinol | Staphylococcus aureus | 400 | mdpi.com |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Anticancer Activity Profiling

The potential of this compound as an anticancer agent is explored through its structural relationship to compounds known to exhibit cytotoxic effects on cancer cells. Benzophenone and its derivatives have been a significant focus of anticancer research.

Benzophenone-containing molecules have been investigated for their pharmacological properties, including their potential as anticancer agents. Research has shown that some synthetic chalcones, which share a benzophenone-like core, can exert potent anti-proliferative effects on breast cancer cell lines such as MDA-MB-231 in a dose- and time-dependent manner. waocp.org The cytotoxic properties of novel 4-thiazolidinone (B1220212) derivatives have also been established against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

Furthermore, some pyrazolo[4,3-e] researchgate.netnih.govdatadryad.orgtriazine derivatives have demonstrated significant broad cytotoxic activity against various tumor cell lines, including breast cancer (MCF-7). researchgate.net The cytotoxic effects are typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

The MDA-MB-231 cell line, a model for triple-negative breast cancer, is frequently used to screen for potential anticancer compounds. Several studies on compounds structurally related to this compound have reported their cytotoxic effects on this cell line.

For instance, a synthetic chalcone-3 was found to have an IC50 value of 17.98 µg/mL against MDA-MB-231 cells. waocp.org In another study, a trinuclear nickel complex was particularly effective against MDA-MB-231 cells, with a low IC50 value of 5.2 µM. mdpi.com The cytotoxic activity of various other compounds against MDA-MB-231 cells has also been quantified, with IC50 values ranging from the low micromolar to higher concentrations. nih.govmdpi.com A novel synthetic analog of a 5,8-quinolinedione (B78156) scaffold, AJ-418, also showed strong antiproliferative activity against MDA-MB-231 cells. nih.gov

The following interactive table summarizes the cytotoxic effects (IC50 values) of several structurally related compounds on the MDA-MB-231 breast cancer cell line.

Table 3: Cytotoxicity of Structurally Related Compounds on MDA-MB-231 Cells

| Compound/Compound Class | IC50 Value | Reference |

|---|---|---|

| Chalcone-3 | 17.98 µg/mL | waocp.org |

| Ni(tebb)22 | 5.2 µM | mdpi.com |

| Hydroxytyrosol | 142 µM | mdpi.com |

| Luteolin | 32 µM | mdpi.com |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Investigations into Antileishmanial Efficacy

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. The benzophenone scaffold has been identified as a promising starting point for the development of new antileishmanial drugs. A study on a series of 4-substituted benzophenone ethers revealed that fifteen of the synthesized compounds exhibited antileishmanial activity against Leishmania major promastigotes, with IC50 values ranging from 1.19 to 82.30 µg/mL. researchgate.netnih.govdatadryad.orgnih.gov The activity of these compounds was compared to the standard drug pentamidine. researchgate.netdatadryad.orgnih.gov

The position and nature of substituents on the benzophenone core were found to significantly influence the antileishmanial activity. For example, a chloro group at the meta position of an aryl part resulted in notable activity, which was further enhanced when the chloro substituent was moved to the para position. researchgate.net The most active compound in one such series was found to have an IC50 value of 1.94 µg/ml. nih.gov

In addition to benzophenones, pyrrolidine derivatives have also been investigated for their antileishmanial properties. Novel compounds conjugating a quinoline (B57606) moiety with a pyrrolidine scaffold have shown promising inhibition against the amastigote forms of the parasite. bioworld.com Another class of compounds, pyrazolopyrrolidinones, has been identified as being active against the intracellular stages of Leishmania donovani and L. major. nih.gov

The data presented below is from a study on 4-substituted benzophenone ethers and illustrates their antileishmanial efficacy.

Table 4: Antileishmanial Activity of 4-Substituted Benzophenone Ethers against Leishmania major

| Compound Description | IC50 (µg/mL) | Reference |

|---|---|---|

| Chloro group at meta position | Active | researchgate.net |

| Chloro group at para position | 17.02 ± 0.70 | researchgate.net |

| Methyl group at para position | 22.78 ± 0.31 | researchgate.net |

| Methoxy (B1213986) group at meta position | 30.43 ± 0.50 | researchgate.net |

| Bromo substituent at ortho position | 68.75 ± 6.20 | researchgate.net |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

In vitro Assays Against Leishmania amazonensis Promastigotes

Leishmania amazonensis is a protozoan parasite responsible for cutaneous leishmaniasis. The promastigote is the flagellated, motile, and extracellular stage of the Leishmania parasite, transmitted by sandflies to a mammalian host. In vitro assays are crucial for the initial screening of compounds with potential antileishmanial activity. These assays typically involve cultivating promastigotes in a suitable culture medium and then exposing them to the test compound.

The effectiveness of a compound is assessed by observing its impact on the proliferation and viability of the promastigotes over a specific period. While specific studies detailing the in vitro assays of this compound against Leishmania amazonensis promastigotes are not widely available in public literature, the general methodology involves counting the parasites or using colorimetric assays to determine cell viability after treatment. Preconditioning of promastigotes, for instance by adjusting the pH of the culture medium, can enhance their infectivity for macrophage host cells in subsequent stages of testing. nih.gov

Determination of Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of leishmaniasis research, the IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the Leishmania parasites.

For anti-leishmanial drug discovery, compounds are tested against both the promastigote and the intracellular amastigote forms of the parasite. While specific IC50 values for this compound are not documented in the available search results, the determination of these values is a standard procedure in evaluating potential therapeutic agents. For instance, studies on other compounds report IC50 values against Leishmania species, which serve as a benchmark for activity. nih.govnih.gov The process involves exposing the parasites to a range of concentrations of the test compound and then calculating the concentration that results in a 50% reduction in parasite numbers compared to an untreated control.

Table of IC50 Values for Reference Anti-leishmanial Drugs

| Drug | Leishmania Species | IC50 (µM) |

| Miltefosine | L. donovani | <10 |

| Antimony (SbV) | L. donovani | Variable |

| Antimony (SbIII) | L. donovani | Variable |

This table provides reference values for established drugs to contextualize the potency of new compounds.

Exploration of Neurotransmitter System Interactions

The interaction of chemical compounds with neurotransmitter systems is a significant area of pharmacological research, as it can indicate potential neurological or psychiatric effects.

Dopamine (B1211576) is a critical neurotransmitter involved in various functions, including motor control, motivation, and reward. Compounds that affect dopamine release can have significant therapeutic or adverse effects. Research on related chemical structures suggests that certain molecules can influence dopamine systems. For example, some agents can act as agonists or antagonists at dopamine receptors, thereby modulating dopamine release. mdpi.com However, specific studies detailing the potential effects of this compound on dopamine release have not been identified in the performed searches.

Norepinephrine (B1679862) is another key neurotransmitter, playing a central role in the body's "fight or flight" response and affecting alertness, arousal, and blood pressure. The ability of a compound to alter norepinephrine release is an important pharmacological parameter. Analogues of some psychoactive compounds have been shown to inhibit the uptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the synapse. researchgate.net As with dopamine, there is no specific information available from the searches conducted regarding the effects of this compound on norepinephrine release.

Other Potential Biological Activities Identified in Related Benzophenone Derivatives

The benzophenone scaffold is a common feature in a variety of biologically active compounds. mdpi.com Derivatives of benzophenone have been investigated for a wide range of therapeutic applications.

Identified activities in related benzophenone derivatives include:

Antifungal Activity : Some benzophenone derivatives have shown efficacy against various phytopathogenic fungi. mdpi.com

Antibacterial Activity : Certain synthetic benzophenones have been tested for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Anticancer Activity : Numerous studies have highlighted the potential of benzophenone analogues as antitumor agents. nih.govchemicalbook.com

Antiviral Activity : The benzophenone structure is found in molecules that exhibit antiviral properties, including against HIV. nih.gov

Anti-inflammatory Activity : Natural and synthetic benzophenones have been recognized for their anti-inflammatory effects. nih.gov

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution (Chloro, Fluoro, Trifluoromethyl) on Biological Activities

Halogen atoms are frequently incorporated into drug candidates to modulate their biological properties. In the context of benzophenone (B1666685) derivatives, the type and position of the halogen substituent play a significant role in determining their activity.

Research on various benzophenone analogs has demonstrated that halogen substitution can significantly influence their anti-inflammatory and antiproliferative activities. For instance, studies on benzophenone-tagged pyridine (B92270) analogues revealed that compounds with a chloro or fluoro group at the para-position of the benzoyl ring exhibited significant antiproliferative activity. nih.gov Specifically, the chloro-substituted compound showed potent activity, leading to DNA fragmentation and apoptosis in tumor cells. nih.gov

In another series of anti-inflammatory benzophenones, a chloro moiety at the meta-position was found to be most effective. nih.gov Furthermore, in the development of novel anti-malarial agents based on a benzophenone scaffold, a trifluoromethyl (-CF3) group was identified as a key substituent for high potency. nih.gov The strong electron-withdrawing nature and lipophilic character of the trifluoromethyl group likely contribute to its favorable interactions with the target protein. nih.gov

The antibacterial activity of chlorinated benzophenone derivatives has also been noted, with several compounds showing efficacy against Gram-positive bacteria. mdpi.com These findings underscore the diverse impact of halogen substituents, where their electronic and steric properties can be fine-tuned to achieve desired biological outcomes.

Table 1: Impact of Halogen Substitution on the Biological Activity of Benzophenone Derivatives

| Substituent | Position | Biological Activity | Reference Compound Class | Finding |

|---|---|---|---|---|

| Chloro | meta | Anti-inflammatory | Hydroxybenzophenones | Most effective anti-inflammatory activity in the series. nih.gov |

| Chloro | para | Antiproliferative | Benzophenone-tagged pyridines | Showed significant activity, inducing apoptosis. nih.gov |

| Fluoro | para | Antiproliferative | Benzophenone-tagged pyridines | Demonstrated significant activity alongside the chloro analog. nih.gov |

| Trifluoromethyl | para | Anti-malarial | N-(4-acylamino-3-benzoylphenyl) amides | Yielded the most active compound in the series. nih.gov |

| Chloro | Various | Antibacterial | Natural benzophenones | Exhibited activity against Gram-positive bacteria. mdpi.com |

Role of Pyrrolidine (B122466) Ring and Other Heterocyclic Amines on Efficacy and Selectivity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and the basic nitrogen atom which can engage in crucial interactions with biological targets. nih.gov In the case of 4'-Chloro-3-pyrrolidinomethyl benzophenone, the pyrrolidinomethyl group is a key determinant of its pharmacological profile.

The choice of the heterocyclic amine can dramatically affect both the potency and selectivity of a drug candidate. For example, in a series of benzophenone-type inhibitors of P-glycoprotein (P-gp), a multidrug transporter, the nature of the heterocyclic amine was critical. acs.org Analogs incorporating a 4-hydroxy-4-phenyl-piperidine moiety demonstrated high inhibitory potency, suggesting a specific hydrogen bond interaction with the target. acs.org

Comparisons between different heterocyclic rings such as pyrrolidine, piperidine (B6355638), and morpholine (B109124) often reveal significant differences in biological activity. researchgate.netnih.gov For instance, in a study of anticonvulsant agents, the pyrrolidine-2,5-dione core was found to be crucial for activity. researchgate.net In other contexts, piperidine derivatives have shown a wide range of biological functions, including antimalarial and anticancer activities. researchgate.net The increased lipophilicity of benzoxazine (B1645224) derivatives compared to their aminomethyl counterparts was suggested to contribute to their enhanced anticancer activity due to better cell penetration. nih.gov This highlights that the size, shape, basicity, and hydrogen bonding capacity of the heterocyclic amine are all critical factors in optimizing molecular interactions.

Table 2: Comparative Influence of Heterocyclic Amines on Biological Activity

| Heterocyclic Amine | Compound Class | Biological Target/Activity | Key Finding |

|---|---|---|---|

| Pyrrolidine-2,5-dione | N-aryl-succinimides | Anticonvulsant | Crucial for anticonvulsant activity. researchgate.net |

| 4-Hydroxy-4-phenyl-piperidine | Benzophenone derivatives | P-glycoprotein inhibition | Important for high inhibitory potency. acs.org |

| Piperidine | Various | Various (Antimalarial, Anticancer) | Recognized as a key motif in many bioactive compounds. researchgate.net |

| Morpholine | Various | Various | A versatile moiety in medicinal chemistry. e3s-conferences.org |

Regiochemical Influence of Substituents on Biological Potency

The specific placement of substituents on the benzophenone scaffold, or its regiochemistry, has a profound impact on biological potency. The relative positions of the chloro and pyrrolidinomethyl groups in this compound are not arbitrary and are expected to be critical for its activity.

Studies on anti-inflammatory benzophenone derivatives have shown that the substitution pattern is a key determinant of activity. For example, the absence of a methoxy (B1213986) group at the C4' position was found to be strongly related to the inhibition of prostaglandin (B15479496) production. mdpi.com This indicates that even subtle changes in the substitution pattern can lead to significant differences in the mechanism of action.

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents govern the non-covalent interactions between a drug molecule and its biological target. In benzophenone derivatives, these effects are crucial for modulating activity.

Electron-donating or electron-withdrawing groups can alter the electron density distribution across the benzophenone scaffold, influencing its ability to participate in electrostatic or hydrogen bonding interactions. The highly twisted geometry of the benzophenone framework, a result of steric hindrance between the phenyl rings, reduces intermolecular stacking and self-quenching effects. mdpi.com This inherent structural feature is a consequence of steric effects.

The introduction of bulky substituents can create steric hindrance, which may be either beneficial or detrimental to biological activity. For instance, ortho-substituents on the benzophenone rings can disrupt the conjugation of the π-electron system, which can affect the molecule's electronic properties and its interactions with a target. researchgate.net In some cases, steric bulk is necessary to achieve a specific binding conformation. However, in other instances, bulky groups can prevent the molecule from accessing the binding site, leading to a decrease in potency. nih.gov The interplay between electronic and steric effects is therefore a key consideration in the design of potent benzophenone-based compounds. nih.gov

Lipophilicity Modulation by Substitutions and its Effect on Membrane Permeability and Bioactivity

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents on the benzophenone core can significantly alter the molecule's lipophilicity.

For benzophenone derivatives acting as P-glycoprotein inhibitors, a strong correlation has been observed between lipophilicity and inhibitory potency. nih.gov Generally, an increase in lipophilicity leads to enhanced biological activity in this series, likely due to improved partitioning into the cell membrane where P-gp resides. nih.gov The benzophenone moiety itself is a lipophilic group, and its inclusion in molecules can enhance their hydrophobicity. nih.gov

Table 3: Lipophilicity and P-gp Inhibition for a Series of Benzophenone Analogs

| Compound | clogP | pIC50 | Lipophilic Efficiency (LipE) |

|---|---|---|---|

| Analog 1 | 2.66 | - | - |

| Analog 2 | 15.09 | - | - |

| Dimer 23 | - | - | > 3 |

| General Trend | Increases | Increases | Values generally < 3 |

Note: Specific pIC50 values for individual analogs were not detailed in the source, but a positive correlation with clogP was established. The LipE values for the series were noted to be generally low. nih.gov

Mechanism of Action Moa Elucidation

Identification of Specific Molecular Targets and Pathways

Research into the broader benzophenone (B1666685) family has identified several molecular targets and signaling pathways that are crucial to their biological effects. For instance, some benzophenone derivatives have been shown to possess antitumor properties. nih.gov While the direct targets of 4'-Chloro-3-pyrrolidinomethyl benzophenone are unknown, studies on other chlorinated benzophenones isolated from marine fungi have demonstrated cytotoxic activities against human cancer cell lines. mdpi.com This suggests that potential molecular targets could be involved in cancer cell proliferation and survival pathways.

Furthermore, the general structure of benzophenones allows for a wide range of biological activities, including the inhibition of various enzymes and interference with protein-protein interactions. nih.gov For example, some benzophenones act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.gov

Investigation of Enzyme and Receptor Binding

The benzophenone scaffold is known to interact with a variety of enzymes and receptors. The diverse bioactivities of natural and synthetic benzophenones, such as anti-inflammatory, antimicrobial, and antiviral effects, stem from these interactions. nih.gov

Some benzophenone derivatives have been found to be inhibitors of enzymes like α-glucosidase and protein kinases. nih.gov The specific binding mode and affinity for such enzymes would be dependent on the unique substitutions on the benzophenone core structure. The pyrrolidinomethyl group and the chloro-substitution on this compound would play a significant role in determining its binding characteristics to potential enzyme targets.

Modulatory Effects on Cellular Activities (e.g., Cell Cycle Regulation, Apoptosis Induction)

A significant body of research on benzophenone derivatives points towards their ability to modulate critical cellular processes like the cell cycle and apoptosis (programmed cell death).

Cell Cycle Regulation: Certain benzophenone compounds have been observed to induce cell cycle arrest in cancer cells. While specific data on this compound is unavailable, related compounds have shown the ability to halt the progression of the cell cycle, thereby inhibiting cell proliferation. nih.gov

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Studies on other benzophenone derivatives have demonstrated their capacity to trigger apoptotic pathways in cancer cells. mdpi.com This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins.

Molecular-Level Interactions Underlying Observed Pharmacological Effects

The pharmacological effects of benzophenones are a direct result of their interactions at the molecular level. The core benzophenone structure, consisting of two phenyl rings attached to a carbonyl group, provides a scaffold that can be extensively modified to interact with various biological macromolecules. nih.gov

The presence of a chlorine atom, as in this compound, can significantly influence the compound's electronic properties and its ability to form halogen bonds, which can be important for binding to biological targets. The pyrrolidinomethyl group introduces a basic nitrogen atom and a flexible side chain, which can participate in hydrogen bonding and ionic interactions, further defining its potential pharmacological profile.

While the precise molecular interactions of this compound remain to be elucidated, the known activities of its chemical relatives provide a foundation for future research into its specific mechanism of action. The following table summarizes the biological activities observed in some related benzophenone compounds.

| Compound Class | Observed Biological Activity | Potential Molecular Mechanism |

| Morpholino and Thiomorpholino Benzophenones | Cytotoxic activity against leukemia and lung carcinoma cells nih.gov | Inhibition of cell division nih.gov |

| Chlorinated Benzophenones (from marine fungi) | Antibacterial and cytotoxic activities mdpi.com | Not fully elucidated, likely involves disruption of essential cellular processes in bacteria and cancer cells mdpi.com |

| Natural Benzophenones | Inhibition of protein kinases, α-glucosidase, and other enzymes; antioxidant, anti-inflammatory, and antimicrobial effects nih.gov | Direct binding to and inhibition of enzyme active sites; scavenging of reactive oxygen species nih.gov |

Preclinical Pharmacological and Toxicological Assessment

Preclinical Efficacy Studies in Relevant Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical efficacy studies for 4'-Chloro-3-pyrrolidinomethyl benzophenone (B1666685). The following subsections outline the standard methodologies that would be employed for such an assessment.

In vivo Model Development and Validation for Specific Disease Indications

The development and validation of relevant in vivo models are critical for evaluating the therapeutic potential of a new chemical entity. For a compound like 4'-Chloro-3-pyrrolidinomethyl benzophenone, the choice of animal model would be dictated by the specific disease indication being targeted. This process generally involves inducing a disease state in animals that mimics the human condition's pathophysiology. Validation ensures the model consistently reproduces key characteristics of the disease and is responsive to standard therapeutic agents.

Assessment of Compound Activity in Disease Progression

Following the validation of a suitable animal model, the activity of this compound would be assessed. This involves administering the compound to the diseased animals and monitoring its effects on various biomarkers and clinical signs of disease progression. The goal is to determine if the compound can halt or reverse the disease process, providing a basis for further development. No specific studies assessing the activity of this compound in disease models have been publicly reported.

In vitro and In vivo Toxicity Studies

The toxicological profile of this compound is crucial for its development as a potential therapeutic agent. While specific data for this compound is limited, the following sections provide an overview of general toxicity assessments and extrapolate potential risks based on studies of related benzophenone compounds.

General Cytotoxicity Assessments

Cytotoxicity assays are fundamental in early-stage toxicological screening to evaluate a compound's potential to cause cell damage or death. These assays are often performed in vitro using various cell lines. While no specific cytotoxicity data for this compound was found, studies on the parent compound, benzophenone, indicate that it can induce cytotoxicity in certain cell types. For instance, benzophenone has been shown to affect cell viability in human cell lines, with the effect being dose-dependent.

Endocrine Disrupting Potential (Extrapolated from related benzophenones)

Benzophenones as a class of chemicals are known for their potential endocrine-disrupting effects. These compounds can interfere with the body's hormonal systems, primarily through interactions with estrogen and androgen receptors. Although no specific studies on this compound are available, data from other benzophenone derivatives provide a basis for potential concern.

For example, several benzophenone derivatives have been shown to exhibit estrogenic activity, meaning they can mimic the effects of estrogen in the body. This activity is often assessed using in vitro assays, such as the yeast two-hybrid assay or reporter gene assays in human cell lines. Some benzophenones have also demonstrated anti-androgenic activity, inhibiting the function of male hormones. The potential for this compound to have similar effects would need to be evaluated through specific studies.

Table 1: Endocrine Disrupting Activity of Selected Benzophenone Derivatives

| Compound | Endocrine Activity | Assay Type |

|---|---|---|

| Benzophenone-1 | Estrogenic, Anti-androgenic | In vitro |

| Benzophenone-2 | Estrogenic, Anti-androgenic | In vitro |

| Benzophenone-3 | Weak Estrogenic, Anti-androgenic | In vitro, In vivo |

Genotoxicity Evaluations

Genotoxicity assessments are conducted to determine if a compound can damage genetic material (DNA), potentially leading to mutations or cancer. Standard tests include the Ames test for mutagenicity in bacteria and the micronucleus test for chromosomal damage in mammalian cells.

While no genotoxicity data for this compound has been reported, studies on other benzophenones have shown mixed results. Some benzophenone derivatives have tested positive in certain genotoxicity assays, indicating a potential to cause DNA damage. For instance, benzophenone itself has been a subject of genotoxicity and carcinogenicity studies by the National Toxicology Program. The results of these studies underscore the importance of evaluating each derivative individually.

Table 2: Summary of Genotoxicity Data for Benzophenone

| Assay | Result |

|---|---|

| Ames Test (S. typhimurium) | Negative |

| Chromosomal Aberrations (CHO cells) | Positive |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Benzophenone-1 |

| Benzophenone-2 |

| Benzophenone-3 |

Neurotoxicity Assessments

No studies detailing the neurotoxicity assessment of this compound have been published. Research on other benzophenones, like BP-3, has shown potential for developmental neurotoxicity in animal models, but this cannot be directly attributed to the compound . nih.gov

Immunosuppressive Effects

There are no available studies or data concerning the potential immunosuppressive effects of this compound. General toxicological profiles of other benzophenones have sometimes included assessments of immune system organs, but specific immunotoxicity or immunosuppression data for this particular compound is not documented. health.state.mn.us

Pharmacodynamics (PD) Studies (Receptor Occupancy, Target Engagement)

Information regarding the pharmacodynamic properties of this compound, including its receptor occupancy and target engagement, is not available in the scientific literature.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For a class of compounds like substituted benzophenones, a QSAR model would be developed using a dataset of analogs with known biological activity (e.g., anti-inflammatory or antimalarial activity). nih.govmdpi.com The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties. A multiple linear regression (MLR) analysis is then often used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.govasianpubs.org

For instance, in a QSAR study on benzophenone (B1666685) derivatives as antimalarial agents, descriptors such as potential energy (PE), dipole moment (DM), and electron affinity (EA) were found to govern the activity. nih.gov The resulting model indicated that lower potential energy and the presence of electron-donating substituents would likely lead to higher antimalarial activity. nih.gov Similarly, for anti-inflammatory benzophenone derivatives targeting cyclooxygenase (COX) enzymes, the absence of certain substituents like a methoxy (B1213986) group at the C4' position was found to be strongly related to the inhibition of prostaglandin (B15479496) production. mdpi.comresearchgate.net

A hypothetical QSAR model for a series of benzophenone analogs, including 4'-Chloro-3-pyrrolidinomethyl benzophenone, might take the form of the following equation:

Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent electronic, steric, or hydrophobic properties. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), which should be greater than 0.8, and the cross-validation coefficient (q²), which indicates the predictive ability of the model and should ideally be greater than 0.6. nih.gov

Table 1: Example Descriptors Used in QSAR Models for Benzophenone Analogs This table presents hypothetical data based on typical QSAR studies of related compounds to illustrate the concept.

| Compound Analog | Log(Activity) | Dipole Moment (Debye) | Potential Energy (kcal/mol) | LogP |

| Analog 1 | 1.5 | 3.2 | -1500 | 3.5 |

| Analog 2 | 1.8 | 3.5 | -1550 | 3.2 |

| This compound (Predicted) | ? | Calculated Value | Calculated Value | Calculated Value |

| Analog 3 | 2.1 | 3.8 | -1600 | 2.9 |

| Analog 4 | 1.2 | 2.9 | -1450 | 4.1 |

By calculating the descriptors for this compound, its activity could be predicted using a validated QSAR model developed for its chemical class.

Machine Learning Approaches for Activity Prediction and Compound Classification

Beyond traditional QSAR, machine learning (ML) offers more sophisticated and powerful methods for predicting biological activity and classifying compounds. d-nb.info Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN) can handle large, complex datasets and capture non-linear relationships between chemical structures and their biological effects. researchgate.netresearchgate.net

For a compound like this compound, ML models can be trained on large databases of diverse chemical structures with known activities for a particular biological target (e.g., a specific kinase or receptor). researchgate.net The molecules are typically represented by molecular fingerprints, which are bit strings encoding the presence or absence of various structural features.

The process involves:

Data Curation: Assembling a large dataset of compounds with measured activity against a specific target (e.g., agonists and antagonists for a receptor). d-nb.info

Descriptor Calculation: Generating molecular descriptors or fingerprints for each compound.

Model Training: Training various ML algorithms on a subset of the data (the training set). For instance, a two-step model could first predict if a compound is a ligand for a target and then classify it as an agonist or antagonist. d-nb.info

Model Validation: Evaluating the model's performance on a separate subset of data (the test set) that was not used during training. Performance is measured using metrics like accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). d-nb.inforjptonline.org

For example, in a study to classify G-protein-coupled receptor (GPCR) ligands, a two-step random forest model achieved an AUC of 0.795, demonstrating good predictive power. d-nb.info In another study on Bruton's tyrosine kinase (BTK) inhibitors, an XGBoost model using MACCS fingerprints achieved an accuracy of 94.1% on the test set. researchgate.net These models can then be used to predict the activity class of new compounds like this compound.

Table 2: Illustrative Performance of Machine Learning Classifiers for Activity Prediction This table shows representative performance metrics from studies on related compound classes to demonstrate the application of machine learning.

| ML Algorithm | Target Class | Accuracy | AUC | F1 Score |

| Random Forest | GPCR Ligands d-nb.info | 73.3% | 0.795 | N/A |

| Extra-Tree | µ-Opioid Receptor Ligands nih.gov | ~83.3% | ~91.5% | ~75.4% |

| AdaBoost | Dopamine (B1211576) D2 Ligands rjptonline.org | 92% | 0.92 | N/A |

| XGBoost | BTK Inhibitors researchgate.net | 94.1% | N/A | N/A |

These powerful predictive tools can rapidly screen virtual libraries containing thousands or millions of compounds to identify those with a high probability of being active, significantly accelerating the initial stages of drug discovery.

Virtual Screening for Identification of Novel Analogs and Biological Targets

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. mdpi.com This approach can be either structure-based or ligand-based. For a novel compound like this compound, VS can be used to identify its potential biological targets or to discover novel, structurally related analogs with improved activity. mdpi.comfrontiersin.org

A typical structure-based virtual screening workflow involves:

Target Preparation: Obtaining the 3D structure of a biological target (e.g., a protein kinase) from a repository like the Protein Data Bank (PDB). mdpi.com

Database Preparation: Preparing a large library of compounds (e.g., from the ZINC database) by filtering for drug-like properties, such as those defined by Lipinski's Rule of Five. mdpi.comnih.gov

Molecular Docking: Docking the library of compounds into the active site of the target protein. This is often done in a hierarchical manner, starting with a fast, high-throughput virtual screening (HTVS) method, followed by more accurate standard precision (SP) or extra precision (XP) docking for the top-scoring hits. mdpi.com

Hit Selection and Analysis: The top-ranked compounds are selected based on their docking scores and visual inspection of their binding poses to analyze key interactions with the protein's active site residues. mdpi.com

For example, a VS campaign to find novel inhibitors for a specific kinase might screen hundreds of thousands of compounds. mdpi.com The results would yield a list of potential "hits" ranked by their predicted binding affinity. If this compound were included in such a screen, its ranking would indicate its potential as an inhibitor for that target. This process can also be reversed: by docking the compound into a panel of different biological targets, one can generate hypotheses about its mechanism of action. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein) to form a stable complex. jchemlett.com It is a cornerstone of structure-based drug design, providing detailed insights into the binding mode and affinity of a ligand like this compound.

In a typical docking study, the ligand is placed into the binding site of the protein, and its conformational flexibility, along with the flexibility of key receptor side chains, is explored to find the lowest energy binding pose. rsc.orgajbasweb.com The quality of the binding is evaluated using a scoring function, which estimates the binding free energy. A lower binding energy (more negative value) generally indicates a more stable protein-ligand complex. nih.gov

For instance, docking studies of benzophenone derivatives into the active sites of cyclooxygenase (COX) enzymes have been used to rationalize their anti-inflammatory activity. mdpi.comscielo.br These studies can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues, such as Arginine and Tyrosine in the COX active site. mdpi.com For this compound, docking could elucidate how the 4'-chloro group and the 3-pyrrolidinomethyl moiety contribute to binding within a specific target's active site.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. rsc.orgajbasweb.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding. rsc.org Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex over the simulation time (e.g., 100 nanoseconds) can confirm the stability of the interactions observed in docking. rsc.org

Table 3: Illustrative Molecular Docking Results for Benzophenone Analogs and Related Compounds This table presents representative binding energy data from docking studies of analogous compounds to demonstrate the methodology.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Benzophenone-Triazole Hybrid (8k) | PBP6 of E. coli jchemlett.com | -7.6 | Ala22, Leu136, His170 |

| Benzophenone Morpholine (B109124) Ether (4c) | Human Estrogen Receptor α ajbasweb.com | -9.67 (for β-estradiol) | Arg394, Glu353, His524 |

| Halo-substituted amide (4b) | Jack Bean Urease nih.gov | -7.8 | (Not specified) |

| Glucosyl Benzophenone (4) | Cyclooxygenase-2 (COX-2) scielo.br | -10.191 | (Not specified) |

These combined computational approaches are invaluable for understanding the structural basis of a compound's activity and for rationally designing derivatives with enhanced potency and selectivity.

Analysis of Molecular Descriptors and Structural Features

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its physicochemical properties. The analysis of molecular descriptors and structural features provides a quantitative basis for understanding these relationships, forming the foundation for QSAR and machine learning models. nih.gov For this compound, key descriptors would be calculated to predict its behavior and guide its optimization.

These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding reactivity and electrostatic interactions. For example, a positive coefficient for the dipole moment in a QSAR equation suggests that higher polarity increases activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. In substituted benzophenones, the twist angle between the two phenyl rings is a critical steric parameter that influences conjugation and receptor fitting. nih.gov

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the lipophilicity of a molecule, which is critical for its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

Structural Features: The presence of specific functional groups, such as hydrogen bond donors/acceptors or charged groups, is critical. For this compound, the pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or a basic center, the carbonyl group is a hydrogen bond acceptor, and the chloro-substituted ring has specific electronic and steric properties.

In studies of benzophenone derivatives, it has been shown that the addition of a chloro group can enhance potency. nih.gov The presence and position of substituents on the benzophenone scaffold are critical for activity, with different substitutions leading to varied biological effects like anti-inflammatory or antiproliferative actions. mdpi.comscielo.br Analyzing these features for this compound allows for a rational assessment of its potential bioactivity and provides a roadmap for the design of new analogs.

Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4'-Chloro-3-pyrrolidinomethyl benzophenone (B1666685). By interacting with the molecule using different forms of electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4'-Chloro-3-pyrrolidinomethyl benzophenone. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum, the distinct chemical environments of the protons in the molecule would give rise to a series of signals. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the 4-chlorophenyl ring would likely present as two distinct doublets, characteristic of a para-substituted system. The protons on the 3-pyrrolidinomethyl-substituted ring would show more complex splitting patterns due to their meta- and ortho-coupling relationships.

The aliphatic protons of the pyrrolidine (B122466) ring and the benzylic methylene (B1212753) bridge (CH₂) would appear more upfield. The methylene protons adjacent to the nitrogen atom are expected to show signals shifted downfield compared to the other methylene groups in the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (C₆H₄Cl) | 7.4 - 7.8 (two doublets) | 128 - 140 |

| Aromatic Protons (C₆H₄) | 7.3 - 7.9 (multiplets) | 125 - 145 |

| Carbonyl Carbon (C=O) | - | >190 |

| Benzylic Protons (-CH₂-) | ~3.6 | ~55 - 60 |

| Pyrrolidine Protons (-NCH₂) | ~2.5 | ~50 - 55 |

| Pyrrolidine Protons (-CH₂) | ~1.8 | ~20 - 25 |

Note: These are predicted values based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the cleavage of the pyrrolidinomethyl group. The most stable fragment is often the pyrrolidinylmethyl cation or the tropylium-like ion resulting from the cleavage at the benzylic position. Other fragments corresponding to the chlorobenzoyl and related aromatic cations would also be expected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula (C₁₈H₁₈ClNO), distinguishing it from any other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or identifying it in a complex mixture.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophores, such as the benzophenone core. Benzophenone itself typically exhibits two main absorption bands: a strong π→π* transition around 250-260 nm and a weaker n→π* transition at longer wavelengths, around 330-340 nm. researchgate.netresearchgate.netnist.gov

For this compound, the presence of the chlorine atom (an auxochrome) and the pyrrolidinomethyl group on the aromatic rings is expected to cause shifts in these absorption maxima (λ_max). These substituents can modify the energy of the molecular orbitals involved in the electronic transitions, often resulting in a bathochromic (red) shift to longer wavelengths and potentially a hyperchromic effect (increased absorption intensity). The specific λ_max values are useful for quantitative analysis using a calibration curve, as absorbance is proportional to concentration according to the Beer-Lambert law.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its bonds. nist.gov The IR spectrum provides a unique fingerprint of the molecule.

Key characteristic absorption bands would include:

C=O Stretch (Ketone): A strong, sharp absorption band typically found in the range of 1650-1670 cm⁻¹. This is one of the most prominent peaks in the spectrum. jconsortium.comchemicalbook.com

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹, corresponding to the CH₂ groups of the pyrrolidine ring and the benzylic methylene.

C-N Stretch: A medium intensity band typically in the 1180-1360 cm⁻¹ range.

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090 cm⁻¹ for an aryl chloride. chemicalbook.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1650 - 1670 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aryl-Cl | C-Cl Stretch | 1085 - 1095 | Strong |

| Amine | C-N Stretch | 1180 - 1360 | Medium |

Chromatographic Separation Methods (e.g., HPLC, LC-MS, GC-MS)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. mdpi.com A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry. sielc.com By optimizing the mobile phase gradient, flow rate, and temperature, a high-resolution separation can be achieved.